molecular formula C17H16FNO B2393661 N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide CAS No. 647031-50-3

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide

Cat. No.: B2393661
CAS No.: 647031-50-3
M. Wt: 269.319
InChI Key: IYSXZAAMKVJYJU-VQHVLOKHSA-N
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Description

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on both phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and 3-methylbenzaldehyde.

    Formation of Schiff Base: The 5-fluoro-2-methylaniline reacts with 3-methylbenzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acrylation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-3-phenylacrylamide
  • N-(4-methylphenyl)-3-phenylacrylamide
  • N-(3-chlorophenyl)-3-phenylacrylamide

Uniqueness

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide is unique due to the presence of both fluorine and methyl groups on the phenyl rings. This structural feature may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-12-4-3-5-14(10-12)7-9-17(20)19-16-11-15(18)8-6-13(16)2/h3-11H,1-2H3,(H,19,20)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSXZAAMKVJYJU-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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